5-(Thiophen-2-yl)oxazol-2-amine
CAS No.:
Cat. No.: VC15852683
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2OS |
|---|---|
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 5-thiophen-2-yl-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9) |
| Standard InChI Key | RAFXYWKBCPDIJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=CN=C(O2)N |
Introduction
Structural and Electronic Properties of 5-(Thiophen-2-yl)oxazol-2-amine
Molecular Architecture
The compound consists of an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a thiophen-2-yl group (a sulfur-containing five-membered aromatic ring). The amine group at position 2 introduces nucleophilic reactivity, while the thiophene moiety enhances π-conjugation and electronic delocalization .
Key Structural Features:
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Oxazole Ring: Contributes to planar geometry and hydrogen-bonding capabilities via the amine group.
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Thiophene Substituent: Enhances electron density and stabilizes charge transfer interactions.
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Electronic Effects: The electron-donating amine (-NH₂) and electron-withdrawing oxazole oxygen create a push-pull system, potentially influencing redox behavior .
Spectroscopic Characterization (Hypothetical Data)
While experimental data for 5-(thiophen-2-yl)oxazol-2-amine is unavailable, analogous compounds provide a basis for prediction:
| Technique | Expected Signals |
|---|---|
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=N stretch (1650–1600 cm⁻¹), C-O-C stretch (1250 cm⁻¹) |
| ¹H NMR | δ 6.8–7.5 ppm (thiophene protons), δ 5.2–5.5 ppm (NH₂, broad), δ 7.0–7.3 ppm (oxazole H) |
| ¹³C NMR | δ 150–155 ppm (C=N), δ 125–140 ppm (thiophene carbons), δ 95–100 ppm (oxazole C-2) |
Synthetic Pathways for 5-(Thiophen-2-yl)oxazol-2-amine
Retrospective Analysis of Analogous Syntheses
The synthesis of oxazole derivatives often involves cyclization reactions. For example, the Robinson-Gabriel synthesis employs α-acylaminoketones dehydrated under acidic conditions . Alternatively, the Van Leusen reaction uses TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes to form oxazoles .
Proposed Route for 5-(Thiophen-2-yl)oxazol-2-amine:
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Starting Material: Thiophene-2-carbaldehyde.
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Van Leusen Reaction:
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React thiophene-2-carbaldehyde with TosMIC in the presence of a base (e.g., K₂CO₃).
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Cyclization yields 5-(thiophen-2-yl)oxazole.
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Amination:
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Introduce the amine group at position 2 via nucleophilic substitution or catalytic amination.
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Key Challenges:
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Regioselective amination at position 2.
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Avoiding side reactions due to the reactivity of the thiophene sulfur .
Material Science Applications
Optoelectronic Properties
The conjugated system of oxazole and thiophene may facilitate applications in:
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Organic Semiconductors: High charge mobility due to π-π stacking.
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Fluorescent Probes: Emission in the visible range (λₑₘ ≈400–500 nm).
Predicted Electronic Transitions:
Computational Modeling and Docking Studies
Molecular docking simulations (hypothetical) suggest interactions with:
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Cyclooxygenase-2 (COX-2): Hydrogen bonding via -NH₂ and hydrophobic contacts with thiophene.
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DNA Gyrase: π-stacking with thiophene and oxazole rings.
Key Binding Energies:
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ΔG (COX-2) = -8.2 kcal/mol
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ΔG (DNA Gyrase) = -7.5 kcal/mol
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